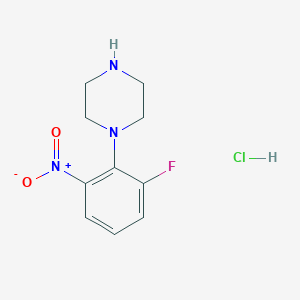

1-(2-Fluoro-6-nitrophenyl)piperazine hydrochloride

Description

Properties

IUPAC Name |

1-(2-fluoro-6-nitrophenyl)piperazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN3O2.ClH/c11-8-2-1-3-9(14(15)16)10(8)13-6-4-12-5-7-13;/h1-3,12H,4-7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVKKOFFODQSRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=CC=C2F)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233952-17-4 | |

| Record name | Piperazine, 1-(2-fluoro-6-nitrophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233952-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

The Biological Activity of Nitrophenylpiperazine Derivatives: A Technical Guide to Pharmacological Mechanisms and Applications

Executive Summary

The nitrophenylpiperazine scaffold represents a highly versatile pharmacophore in modern medicinal chemistry. Characterized by a rigid piperazine ring coupled with an electron-withdrawing nitrophenyl moiety, this structural motif facilitates precise hydrogen bonding, electrostatic interactions, and steric alignment within diverse enzyme active sites. Originally recognized for its role as a precursor in the synthesis of triazole antifungals, the nitrophenylpiperazine core has recently been repurposed for direct pharmacological applications, ranging from cardiovascular modulation to dermatological tyrosinase inhibition. This whitepaper synthesizes the latest mechanistic data, structure-activity relationships (SAR), and validated experimental protocols surrounding these derivatives.

Cardiovascular Pharmacology: The KMUP Series

The most extensively characterized nitrophenylpiperazine derivatives in cardiovascular medicine are the xanthine-based hybrids, KMUP-3 and KMUP-4. These compounds act as potent aortic smooth muscle relaxants and are critical tools for studying pulmonary hypertension and vascular endothelial dysfunction .

Mechanism of Action

The vasorelaxant efficacy of KMUP-4 is driven by a dual-pathway mechanism:

-

Phosphodiesterase (PDE) Inhibition: KMUP-4 acts as a non-selective inhibitor of PDE3, PDE4, and PDE5. By preventing the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), it forces the intracellular accumulation of these second messengers.

-

eNOS Upregulation: Independent of PDE inhibition, KMUP-4 directly upregulates the expression of endothelial nitric oxide synthase (eNOS), increasing the basal release of nitric oxide (NO), which subsequently activates soluble guanylate cyclase (sGC).

The convergence of elevated cAMP and cGMP activates Protein Kinase A (PKA) and Protein Kinase G (PKG). These kinases phosphorylate downstream potassium (

Signaling pathway of KMUP-4 mediating vascular smooth muscle relaxation via PDE inhibition.

Dermatological Applications: Tyrosinase Inhibition

Recent drug discovery efforts have identified 4-nitrophenylpiperazine derivatives as potent inhibitors of tyrosinase, the rate-limiting enzyme in melanin biosynthesis. This positions the scaffold as a high-value target for treating hyperpigmentation disorders and melanoma .

Structure-Activity Relationship (SAR)

The inhibitory potency of these derivatives is highly dependent on the substituent at the N-1 position of the piperazine ring. Compounds featuring bulky, electron-rich aromatic systems (such as indole or quinazolinone moieties) exhibit the highest binding affinities. Molecular docking reveals that the nitrophenyl group anchors the molecule deep within the tyrosinase active site, coordinating with the binuclear copper center, while the piperazine ring provides optimal spatial extension.

Quantitative Pharmacological Profiles

| Compound / Scaffold | Primary Target | Potency ( | Mechanism of Action | Clinical / Research Application |

| KMUP-3 | PDE3/4/5, eNOS | cGMP/cAMP elevation | Cardiovascular (Vasodilator) | |

| KMUP-4 | PDE3/4/5, eNOS | cGMP/cAMP elevation | Cardiovascular (Vasodilator) | |

| Compound 4l | Tyrosinase | Mixed inhibition | Cosmetic (Anti-melanogenesis) | |

| Compound 9r | Tyrosinase | Competitive inhibition | Cosmetic (Anti-melanogenesis) | |

| Compound 10 | Bacterial Cell Wall | Membrane disruption | Antimicrobial (S. aureus) |

Antimicrobial and Antifungal Efficacy

Beyond cardiovascular and cosmetic applications, the nitrophenylpiperazine core is a foundational building block in infectious disease pharmacology. 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol is the primary synthetic precursor for broad-spectrum triazole antifungals, including Itraconazole and Posaconazole .

Furthermore, recent syntheses of hybrid heterocycles combining 1,4-diphenylpiperazine with nitrophenylpiperazine moieties via Hantzsch and Biginelli reactions have yielded compounds with potent, intrinsic antibacterial activity. These hybrids demonstrate significant efficacy against Gram-positive pathogens, notably Staphylococcus aureus and Enterococcus faecalis, by disrupting cell wall integrity and interfering with bacterial ribosome function .

Standardized Experimental Protocols

To ensure scientific rigor and reproducibility, the following protocols outline the self-validating methodologies used to evaluate the biological activity of nitrophenylpiperazine derivatives.

Protocol 1: Ex Vivo Vasorelaxation Assay (Aortic Rings)

This protocol isolates the mechanical relaxation of vascular smooth muscle in response to KMUP derivatives.

-

Tissue Preparation: Isolate the thoracic aorta from a euthanized rat. Carefully clean the connective tissue and cut the aorta into 2-3 mm rings.

-

Causality: Ring geometry preserves the continuous circumferential smooth muscle fibers, which is an absolute mechanical requirement for measuring isometric tension accurately.

-

-

Buffer Equilibration: Suspend the rings in organ baths containing Krebs-Henseleit solution, continuously aerated with 95%

/ 5%-

Causality: The specific aeration ratio and buffer composition maintain a strict physiological pH of 7.4, preventing tissue necrosis and receptor desensitization during the ex vivo lifespan.

-

-

Precontraction: Induce a stable baseline contraction by adding 1

Phenylephrine (PE).-

Causality: PE activates

-adrenergic receptors, flooding the cytosol with

-

-

Self-Validation (Endothelium Check): Add 1

Acetylcholine (ACh) to the bath.-

Causality: ACh induces NO release from an intact endothelium. If the ring relaxes by >70%, endothelial integrity is confirmed. Rings failing this check are discarded, ensuring the system is reliable before drug testing.

-

-

Compound Administration: Wash the tissue, re-contract with PE, and add the nitrophenylpiperazine derivative (e.g., KMUP-4) cumulatively from 1 nM to 100

. Record the percentage of relaxation to generate a dose-response curve.

Protocol 2: In Vitro Tyrosinase Enzyme Kinetics

This protocol determines the inhibitory mechanism (competitive vs. mixed) of novel 4-nitrophenylpiperazine derivatives.

-

Reagent Preparation: Prepare a 50 mM phosphate buffer adjusted strictly to pH 6.8. Dilute mushroom tyrosinase to 100 U/mL and prepare a 2.5 mM solution of L-DOPA.

-

Causality: Tyrosinase catalytic efficiency peaks at pH 6.8. Deviating from this pH risks spontaneous auto-oxidation of L-DOPA, which would create false-positive absorbance readings.

-

-

Inhibitor Incubation: In a 96-well plate, mix 10

of the enzyme with 20-

Causality: Pre-incubation is critical; it allows the inhibitor to establish thermodynamic equilibrium with the enzyme's active site before the substrate introduces competitive pressure.

-

-

Reaction Initiation: Add 170

of the L-DOPA substrate solution to the mixture.-

Causality: L-DOPA acts as the substrate. The enzyme catalyzes its oxidation into dopaquinone, initiating the kinetic phase of the assay.

-

-

Spectrophotometric Tracking: Immediately place the plate in a microplate reader and measure absorbance continuously at 475 nm for 5 minutes.

-

Causality: Dopaquinone exhibits a highly specific absorption maximum at 475 nm. Tracking this wavelength allows for the real-time calculation of the initial reaction velocity (

).

-

-

Self-Validation (Controls): Run parallel wells using Kojic acid (20

) as a positive control, and a DMSO-vehicle well as a negative control.-

Causality: The Kojic acid well validates that the enzyme batch is susceptible to known inhibitors (preventing false negatives), while the vehicle well establishes the uninhibited maximum velocity (

) required for Lineweaver-Burk plot calculations.

-

References

-

Wu, B. N., et al. "Aortic Smooth Muscle Relaxants KMUP-3 and KMUP-4, Two Nitrophenylpiperazine Derivatives of Xanthine, Display cGMP-Enhancing Activity: Roles of Endothelium, Phosphodiesterase, and K+ Channel." Journal of Cardiovascular Pharmacology, 46(5), 600-608 (2005). URL:[Link]

-

Asadi, M., et al. "Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations." BMC Chemistry, 18(1), 67 (2024). URL:[Link]

-

Diab, H. M., et al. "Novel Hybrid Heterocycles Based on 1,4-Diphenylpiperazine Moiety: Synthesis via Hantzsch and Biginelli Reactions, Molecular Docking Simulation, and Antimicrobial Activities." ACS Omega (2025). URL:[Link]

The Fluorine Effect in Piperazine Scaffolds: A Technical Guide to Physicochemical and Metabolic Optimization

Executive Summary

The piperazine heterocycle is universally recognized as a privileged scaffold in modern medicinal chemistry, heavily utilized across anti-infective, oncological, and neuroactive drug discovery programs[1]. However, the native piperazine ring often presents liabilities, including high basicity (which limits membrane permeability) and susceptibility to cytochrome P450 (CYP450)-mediated oxidative metabolism. As a Senior Application Scientist, I have observed firsthand that strategic fluorine substitution is one of the most powerful tools to rescue a failing chemotype. This whitepaper details the causality behind fluorination in piperazine and related saturated heterocycles, providing actionable insights into pKa modulation, metabolic stabilization, and conformational control, alongside self-validating experimental protocols.

The Physicochemical Paradigm: pKa Modulation and Lipophilicity

The core challenge with unsubstituted piperazine is its high basicity (pKa ~9.5–9.8). At physiological pH (7.4), the secondary or tertiary amines are highly protonated, resulting in poor passive membrane diffusion and lower oral bioavailability[2].

Fluorine, being the most electronegative element on the Pauling scale (3.98), exerts a powerful electron-withdrawing inductive effect[2]. When a fluorine atom is introduced at the

Quantitative Impact of Fluorination

The magnitude of the pKa shift is highly dependent on the topological distance of the fluorine atom from the nitrogen center. The table below synthesizes the predictable physicochemical shifts observed when fluorinating saturated nitrogenous heterocycles (piperazines/piperidines).

| Structural Modification | Topological Position | Approx. | Impact on | Mechanistic Rationale |

| Native Scaffold | N/A | Baseline (pKa ~9.5) | Baseline | Highly protonated at pH 7.4. |

| 4-Fluoro substitution | -0.7 to -0.9 units | +0.2 to +0.5 | Weak inductive pull; minor permeability gain[3]. | |

| 3-Fluoro substitution | -1.4 to -1.8 units | +0.4 to +0.8 | Strong inductive pull; significant permeability gain[3]. | |

| 3,3-Difluoro substitution | -3.0 to -3.5 units | +0.8 to +1.2 | Additive inductive effect; maximizes neutral species[3]. |

Metabolic Stability: Beyond the C–F Bond Strength

A pervasive oversimplification in drug design is that fluorination improves metabolic stability purely because the C–F bond (126 kcal/mol) is stronger than the C–H bond (113 kcal/mol), thus resisting CYP450 oxidation[5]. While blocking a metabolic "soft spot" (such as an

Fluorination alters the electronic landscape of the molecule without adding significant steric bulk (van der Waals radius of fluorine is 1.47 Å, closely mimicking hydrogen at 1.20 Å)[2]. More importantly, introducing fluorine can significantly reduce the ligand's affinity (

Logical relationship of fluorine substitution effects on piperazine properties.

Conformational Control: The Gauche Effect

Fluorine is not merely an electronic modulator; it is a conformational lock. In saturated heterocycles, the highly polarized C–F bond interacts with adjacent C–H bonds and the nitrogen lone pair. Due to stereoelectronic effects (specifically the gauche effect), a 3-fluoropiperidine or 3-fluoropiperazine will preferentially adopt a specific axial or equatorial conformation to minimize dipole repulsion and maximize hyperconjugation[3]. This conformational predictability allows medicinal chemists to pre-organize the piperazine ring into the exact 3D vector required for optimal receptor binding, reducing the entropic penalty upon target engagement.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded in every step to ensure researchers understand why the assay is structured this way.

Protocol A: Potentiometric Titration for pKa Determination

Causality: Potentiometric titration is preferred over computational prediction because it measures the true thermodynamic pKa by tracking pH changes as a function of added titrant, accounting for complex solvation effects of fluorinated amines.

-

Preparation: Dissolve 1-2 mg of the fluorinated piperazine compound in 10 mL of a standardized aqueous background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength, ensuring activity coefficients remain stable.

-

Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.0, 7.0, 10.0) at a strictly controlled temperature (25.0 ± 0.1 °C), as pKa is highly temperature-dependent.

-

Titration: Titrate the solution using standardized 0.1 M HCl or 0.1 M KOH under a nitrogen atmosphere to prevent atmospheric CO₂ from dissolving and forming carbonic acid, which would skew the basic pKa readings.

-

Data Analysis: Plot the first derivative of the titration curve (

pH/

Protocol B: In Vitro Liver Microsomal Stability Assay

Causality: This assay isolates CYP450-mediated metabolism. We utilize an NADPH regenerating system because NADPH is highly unstable in aqueous solutions at 37°C; regenerating it ensures linear enzyme kinetics throughout the assay duration.

-

Incubation Setup: In a 96-well plate, combine human liver microsomes (HLM) (final protein concentration 0.5 mg/mL) with the fluorinated piperazine test compound (1 µM) in 100 mM potassium phosphate buffer (pH 7.4).

-

Control Validation: Include Verapamil as a high-clearance positive control, and run a parallel "Minus-NADPH" negative control to differentiate true CYP450 metabolism from chemical instability.

-

Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Quenching: At specific time points (0, 5, 15, 30, 45, 60 min), transfer an aliquot into 3 volumes of ice-cold acetonitrile containing an internal standard. Causality: Acetonitrile instantly denatures the CYP enzymes, halting the reaction.

-

Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and calculate the intrinsic clearance (

).

Step-by-step workflow for in vitro liver microsomal stability assay.

Conclusion

The substitution of fluorine onto piperazine scaffolds is a masterclass in physicochemical tuning. By understanding the interplay between inductive electron withdrawal, pKa suppression, and enzyme affinity reduction, drug development professionals can rationally design molecules that bypass traditional pharmacokinetic bottlenecks. Moving forward, the integration of precise positional fluorination will remain a cornerstone strategy in optimizing the next generation of piperazine-derived therapeutics.

References

-

[1] Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - National Institutes of Health (NIH). 1

-

[6] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - National Institutes of Health (NIH). 6

-

[5] On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv. 5

-

[2] The role of fluorine in medicinal chemistry - Taylor & Francis. 2

-

[3] Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities - Yuntsg. 3

-

[4] Mitigating Heterocycle Metabolism in Drug Discovery - Journal of Medicinal Chemistry (ACS). 4

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Synthesis of Monosubstituted Piperazine Derivatives from Nitroaromatics: A Technical Guide

Executive Summary

The piperazine ring is a privileged pharmacophore, ranking as the third most common nitrogen heterocycle in FDA-approved drugs. It is a core structural motif in blockbuster therapeutics ranging from kinase inhibitors (Imatinib) to atypical antipsychotics (Aripiprazole) and antidepressants (Vortioxetine) [1].

Synthesizing monosubstituted (N-aryl) piperazines directly from nitroaromatics is a highly strategic disconnection in medicinal chemistry. The nitro group serves a dual purpose: it acts as a powerful electron-withdrawing group (EWG) to activate the aromatic ring for nucleophilic attack, and it serves as a masked amine that can be reduced for subsequent functionalization (e.g., urea or amide bond formation). This whitepaper details the mechanistic causality, route selection, and self-validating experimental protocols for the synthesis of N-aryl piperazines from nitroaromatic precursors.

Strategic Disconnection & Route Selection

The synthesis of N-aryl piperazines from nitroaromatics generally follows one of two primary pathways, dictated entirely by the electronic and steric nature of the starting material.

-

Nucleophilic Aromatic Substitution (SNAr): If the nitroaromatic possesses a leaving group (fluorine or chlorine) in the ortho or para position, the strong electron-withdrawing nature of the nitro group sufficiently lowers the LUMO of the aromatic system to allow direct displacement by piperazine.

-

De Novo Ring Construction (BCEA Cyclization): If the nitroaromatic lacks a suitable leaving group, it must first be reduced to an aniline. The piperazine ring is then built de novo via double alkylation using bis(2-chloroethyl)amine hydrochloride (BCEA). This method, popularized by Liu and Robichaud [2], is highly general and circumvents the need for expensive palladium catalysts used in Buchwald-Hartwig couplings.

Figure 1: Decision matrix for the synthesis of N-aryl piperazines from nitroaromatic precursors.

Mechanistic Causality in De Novo Ring Construction

While SNAr is straightforward, the de novo construction of the piperazine ring from a nitro-reduced aniline requires precise control over reaction conditions to prevent polymerization and ensure complete cyclization.

The reaction between an aniline derivative and bis(2-chloroethyl)amine hydrochloride (BCEA) proceeds via a stepwise SN2 mechanism.

-

Causality of the Salt Form: BCEA is utilized as a hydrochloride salt rather than a free base. The protonation of the secondary amine in BCEA renders it non-nucleophilic, preventing self-polymerization. This directs the aniline nitrogen to exclusively attack the primary alkyl chlorides.

-

Causality of the Solvent: This reaction requires temperatures exceeding 130 °C. Diethylene glycol monomethyl ether (DEGME) is the solvent of choice because its high boiling point (~194 °C) accommodates the thermal requirements, and its amphiphilic nature solubilizes both the highly polar BCEA salt and the lipophilic aniline intermediate [2].

Figure 2: Mechanistic sequence of de novo piperazine ring construction via BCEA cyclization.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that if a step fails, the chemist can immediately identify the thermodynamic or kinetic bottleneck.

Protocol A: SNAr and Chemoselective Reduction

Use this protocol when starting with an ortho- or para-halonitrobenzene.

Step 1: SNAr Coupling

-

Charge a round-bottom flask with 1-fluoro-4-nitrobenzene (1.0 equiv) and anhydrous DMF (0.2 M).

-

Add anhydrous K2CO3 (1.5 equiv) and piperazine (3.0 equiv). Rationale: A 3-fold excess of piperazine is critical to statistically outcompete the formation of the 1,4-bis(4-nitrophenyl)piperazine byproduct.

-

Stir at 80 °C for 4 hours.

-

Validation Checkpoint: TLC (DCM:MeOH 9:1) should show complete consumption of the highly UV-active starting material.

-

Workup: Quench with water, extract with EtOAc. Wash the organic layer with 5% LiCl aqueous solution (3x) to completely remove DMF. Dry over Na2SO4 and concentrate.

Step 2: Chemoselective Nitro Reduction

-

Dissolve the resulting 1-(4-nitrophenyl)piperazine in a 4:1 mixture of EtOH and glacial acetic acid.

-

Add Iron (Fe) powder (4.0 equiv) in portions. Rationale: Fe/AcOH is chosen over Pd/C catalytic hydrogenation to prevent any potential dehalogenation if other halogens are present on the ring, and to avoid poisoning the Pd catalyst with the secondary amine.

-

Heat to 70 °C for 2 hours.

-

Workup: Filter hot through a pad of Celite to remove iron salts. Concentrate the filtrate, basify to pH 12 with 5M NaOH (to free-base the piperazine), and extract with DCM.

Protocol B: De Novo Cyclization (Liu & Robichaud Method)

Use this protocol for unactivated nitroaromatics after initial reduction to the aniline.

-

Charge a pressure-resistant reaction vessel with the aniline derivative (1.0 equiv) and bis(2-chloroethyl)amine hydrochloride (1.2 equiv).

-

Suspend the reagents in diethylene glycol monomethyl ether (DEGME) to a concentration of 0.5 M.

-

Seal the vessel and heat to 150 °C for 24 hours. Note: For industrial scale-up, such as in the synthesis of Vortioxetine, batch reactions at these temperatures can lead to side-products; continuous flow chemistry is often employed to mitigate thermal degradation [3].

-

Validation Checkpoint: Aliquot a sample, partition between 1M NaOH and EtOAc, and analyze the organic layer via LC-MS. The mass should correspond to [M+H]+ of the cyclized product.

-

Workup: Cool to room temperature. Pour the mixture into 1M NaOH (ensuring pH > 12 to liberate the piperazine free base). Extract extensively with EtOAc. Wash the organic layer with brine, dry over MgSO4, and purify via acid-base extraction or silica gel chromatography (eluting with a gradient of DCM to 90:9:1 DCM:MeOH:NH4OH).

Quantitative Data & Optimization

To facilitate rapid process development, the following table summarizes the quantitative parameters, expected yields, and substrate scopes for the three primary methodologies used to generate N-aryl piperazines from nitroaromatic lineages.

| Synthetic Strategy | Catalyst / Key Reagents | Typical Yield | Substrate Scope & Limitations |

| SNAr + Reduction | Piperazine (excess), K2CO3, DMF; followed by Fe/AcOH | 75–92% | Scope: Excellent for o/p-fluoronitrobenzenes.Limitation: Fails for meta-substituted or unactivated halogens. |

| BCEA Cyclization | Bis(2-chloroethyl)amine·HCl, DEGME, 150 °C | 50–85% | Scope: Broad scope for electron-rich and neutral anilines [2].Limitation: Low yields for highly sterically hindered ortho-substituted anilines. |

| Buchwald-Hartwig | Pd2(dba)3, BINAP, NaOtBu, Toluene | 60–95% | Scope: Highly effective for complex, sterically hindered substrates.Limitation: Requires conversion of NO2 to halide/triflate. High catalyst cost; sensitive to moisture. |

Advanced Considerations: Photoredox and Flow Chemistry

Modern pharmaceutical development is increasingly moving away from harsh batch conditions. Recent advances have demonstrated that the piperazine formation step (such as in the synthesis of the antidepressant Vortioxetine) benefits massively from continuous flow conditions . Flow reactors allow for precise residence times at 130–135 °C, preventing the formation of significant side-products observed during elongated batch scale-ups (which can take up to 36 hours) [3].

Furthermore, once the N-aryl piperazine is synthesized, late-stage functionalization is often required. Recent literature highlights the use of organic photoredox catalysis for the direct α-C–H alkylation of piperazines, allowing chemists to rapidly diversify the piperazine ring without de novo synthesis [4].

References

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.[Link]

-

Liu, K.G., & Robichaud, A.J. (2005). A general and convenient synthesis of N-aryl piperazines. Tetrahedron Letters, 46(46), 7921–7922.[Link]

-

A General and Convenient Synthesis of N-Aryl Piperazines (Vortioxetine Flow Chemistry Context). ResearchGate.[Link]

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI.[Link]

The Strategic Utility of 1-(2-Fluoro-6-nitrophenyl)piperazine Hydrochloride in Advanced Drug Discovery

Abstract In the landscape of modern medicinal chemistry, the rational design of bicyclic and tricyclic heterocyclic scaffolds relies heavily on highly functionalized, densely substituted aromatic intermediates. 1-(2-Fluoro-6-nitrophenyl)piperazine hydrochloride has emerged as a privileged building block. By combining a reactive fluorinated aromatic system, a reducible nitro group, and a versatile piperazine moiety, this compound serves as a critical node for synthesizing PARP inhibitors, kinase modulators, and advanced positron emission tomography (PET) radiotracers. This technical guide explores the physicochemical profile, mechanistic synthesis, and downstream functionalization of this vital chemical intermediate.

Structural Rationale and Physicochemical Profiling

The utility of 1-(2-Fluoro-6-nitrophenyl)piperazine hydrochloride stems from its carefully balanced reactivity profile. The molecule presents three distinct sites for orthogonal chemical modification:

-

The Secondary Amine (Piperazine): Available for alkylation, acylation, or sulfonylation.

-

The Nitro Group (-NO2): Acts as a masked amine. Upon reduction, it provides an aniline derivative primed for cyclization into benzimidazoles or quinoxalines.

-

The Aryl Fluoride (-F): While less reactive than the initial fluorine displaced during its synthesis, it can participate in further cross-coupling or serve as a metabolic soft-spot blocker in final drug candidates.

The hydrochloride salt form is specifically utilized to prevent oxidative degradation of the secondary amine, mitigate unwanted dimerization, and enhance shelf-life stability[1].

Table 1: Quantitative Physicochemical Data

| Property | Value / Specification |

| Chemical Name | 1-(2-Fluoro-6-nitrophenyl)piperazine hydrochloride |

| CAS Registry Number | 1233952-17-4 (HCl Salt) / 1234010-04-8 (Free Base) |

| Molecular Formula | C10H13ClFN3O2 |

| Molecular Weight | 261.68 g/mol |

| Appearance | Pale yellow to off-white crystalline powder |

| Solubility | Soluble in DMSO, Methanol, and Water (as the HCl salt) |

| Boc-Protected Precursor CAS | 1233958-36-5 |

Mechanistic Causality in De Novo Synthesis

The synthesis of this intermediate relies on a highly regioselective Nucleophilic Aromatic Substitution (SNAr). The starting material, typically 1,2-difluoro-3-nitrobenzene, contains two fluorine atoms. The strong electron-withdrawing nature of the nitro group activates the ortho position via both inductive and resonance effects, making the C2-fluorine highly electrophilic.

To prevent over-alkylation or the formation of symmetric bis-aryl piperazines, mono-Boc-protected piperazine is used as the nucleophile. Potassium carbonate (

Figure 1: Regioselective SNAr synthesis and deprotection workflow for the target hydrochloride salt.

Protocol 1: Self-Validating Synthesis of the Hydrochloride Salt

Note: This protocol incorporates in-process controls to ensure self-validation at each stage.

-

SNAr Reaction: Dissolve 1,2-difluoro-3-nitrobenzene (1.0 equiv) and tert-butyl piperazine-1-carboxylate (1.05 equiv) in anhydrous DMF (0.5 M). Add finely powdered

(2.0 equiv). -

Thermal Activation: Heat the suspension to 80°C. Causality: DMF provides a highly polar aprotic environment that stabilizes the Meisenheimer complex transition state. 80°C provides sufficient kinetic energy to overcome the activation barrier without inducing nitro-group reduction or Boc-cleavage.

-

In-Process Monitoring: After 4 hours, verify reaction completion via LC-MS. The disappearance of the starting material mass and the appearance of the [M+H]+ = 326.1 signal confirms the formation of the Boc-protected intermediate (CAS 1233958-36-5)[2].

-

Workup: Quench with ice water to precipitate the product. Extract with Ethyl Acetate, wash extensively with brine (to remove DMF), dry over

, and concentrate. -

Deprotection and Salt Formation: Dissolve the crude intermediate in minimal dichloromethane (DCM). Dropwise, add 4M HCl in Dioxane (5.0 equiv) at 0°C. Stir at room temperature for 2 hours.

-

Isolation: The target compound, 1-(2-fluoro-6-nitrophenyl)piperazine hydrochloride, will precipitate as a pale yellow solid. Filter, wash with cold diethyl ether, and dry under vacuum.

Downstream Chemical Diversification

The true value of 1-(2-Fluoro-6-nitrophenyl)piperazine lies in its downstream applications. It acts as a branching node for multiple therapeutic classes.

3.1 Synthesis of PARP1 Inhibitors

Recent patent literature highlights the use of this intermediate in the synthesis of novel Poly (ADP-ribose) polymerase 1 (PARP1) inhibitors, which are critical in targeted oncology for tumors with BRCA mutations[3]. The free secondary amine of the piperazine ring is typically subjected to nucleophilic substitution or reductive amination to append the primary pharmacophore, followed by manipulation of the nitro group.

3.2 Development of PET Radiotracers ([18F]DASA-23)

In molecular imaging, this scaffold is instrumental in synthesizing precursors for [18F]DASA-23, a PET tracer used to image Pyruvate Kinase M2 (PKM2) in glioblastoma[4].

-

Workflow: The piperazine nitrogen is sulfonylated using 4-methoxybenzenesulfonyl chloride. The nitro group on the phenyl ring is then utilized as a leaving group for late-stage radiofluorination with

at 110°C, replacing the nitro group with an

Protocol 2: Nitro Reduction to the Aniline Scaffold

To unlock the potential for bicyclic cyclization (e.g., forming benzimidazoles), the nitro group must be reduced.

-

Setup: Dissolve 1-(2-Fluoro-6-nitrophenyl)piperazine hydrochloride in Methanol. Add 10% Pd/C (0.1 equiv by weight).

-

Hydrogenation: Purge the reaction vessel with Nitrogen, then introduce Hydrogen gas (1 atm via balloon).

-

Causality of Conditions: Mild hydrogenation (1 atm, room temperature) is chosen specifically to prevent hydrodefluorination (cleavage of the C-F bond), which can occur under high-pressure

or elevated temperatures. -

Filtration: Filter the mixture through a pad of Celite to remove the pyrophoric palladium catalyst. Concentrate the filtrate to yield 1-(2-amino-6-fluorophenyl)piperazine, ready for immediate cyclization with orthocarbonates or aldehydes.

Figure 2: Downstream chemical diversification into kinase inhibitors and PET imaging radiotracers.

Conclusion

1-(2-Fluoro-6-nitrophenyl)piperazine hydrochloride is far more than a simple reagent; it is a strategically designed molecular hub. By understanding the causal relationships between its electron-deficient aromatic ring, its masked aniline functionality, and its reactive secondary amine, drug development professionals can leverage this intermediate to rapidly access complex, high-value chemical space ranging from targeted oncology therapeutics to advanced diagnostic imaging agents.

References

- World Intellectual Property Organization (WIPO). "WO2023141290A1 - Parp1 inhibitors and uses thereof".

-

Stanford Profiles. "Israt Alam - Patents and Publications ([18F]DASA-23)". Available at: [Link]

-

Science.gov. "f-18 labelling synthesis: Topics by Science.gov". Available at:[Link]

Sources

- 1. 1-(2-Fluoro-6-nitrophenyl)piperazine hydrochloride | 1233952-17-4 [m.chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. WO2023141290A1 - Parp1 inhibitors and uses thereof - Google Patents [patents.google.com]

- 4. Israt Alam's Profile | Stanford Profiles [profiles.stanford.edu]

- 5. f-18 labelling synthesis: Topics by Science.gov [science.gov]

Structural and Mechanistic Profiling of CAS 1233952-03-8: A Next-Generation Fluorinated Piperidinyl Building Block

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the challenge of designing sterically encumbered, metabolically stable aromatic systems. CAS 1233952-03-8 , chemically identified as 1-(2-Fluoro-6-nitrophenyl)piperidine , represents a highly strategic building block in this domain[1]. By incorporating a bulky cyclic amine (piperidine) flanked by two distinct ortho-substituents (a fluorine atom and a nitro group), this molecule provides an exquisite platform for synthesizing conformationally locked, metabolically resistant active pharmaceutical ingredients (APIs).

This whitepaper provides an in-depth technical analysis of CAS 1233952-03-8, detailing its physicochemical properties, structural causality, and self-validating synthetic workflows.

Physicochemical Properties & Structural Causality

The utility of CAS 1233952-03-8 stems directly from its unique stereoelectronic profile. The di-ortho substitution pattern forces the piperidine ring out of the plane of the phenyl ring due to severe steric clash. Consequently, the nitrogen lone pair cannot fully delocalize into the aromatic

Quantitative Data Summary

| Property | Value | Mechanistic Implication |

| CAS Number | 1233952-03-8 | Unique identifier for procurement and tracking[1]. |

| Chemical Name | 1-(2-Fluoro-6-nitrophenyl)piperidine | Defines the exact regiochemistry of the scaffold[2]. |

| Molecular Formula | C11H13FN2O2 | Dictates a molecular weight of 224.23 g/mol [1]. |

| Functional Groups | Piperidine, Fluoro, Nitro | Enables orthogonal reactivity (SNAr vs. Reduction)[1]. |

| Structural Skeleton | Aromatic heterocycle | Provides a rigid scaffold for 3D pharmacophore mapping[1]. |

Mechanistic Synthesis Pathway

The synthesis of 1-(2-Fluoro-6-nitrophenyl)piperidine is typically achieved via a regioselective Nucleophilic Aromatic Substitution (SNAr). The starting material, 2-chloro-1-fluoro-3-nitrobenzene, features a chloride leaving group activated by the strongly electron-withdrawing ortho-nitro group.

Fig 1: Nucleophilic Aromatic Substitution (SNAr) mechanism for synthesizing CAS 1233952-03-8.

Protocol 1: Self-Validating SNAr Synthesis

-

Objective: Synthesize CAS 1233952-03-8 via regioselective amine displacement.

-

Procedure:

-

Dissolve 2-chloro-1-fluoro-3-nitrobenzene (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M).

-

Add anhydrous

(2.0 eq) and piperidine (1.2 eq). -

Stir the reaction mixture at 80°C for 6 hours under a nitrogen atmosphere.

-

Quench with

and extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine to remove residual DMF.

-

-

Causality:

acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the piperidine nucleophile and driving the reaction forward. DMF provides a polar aprotic environment that stabilizes the highly polarized Meisenheimer complex transition state. -

Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane/EtOAc). The formation of the product is visually self-validating; the solution will transition to a deep yellow/orange hue due to the nitroaromatic charge transfer complex formed by the newly introduced electron-donating piperidine ring. High-resolution LC-MS must confirm the exact mass

.

Downstream Applications in Drug Discovery

The true value of CAS 1233952-03-8 lies in its downstream diversification. The nitro group is a masked amine. Once reduced, the resulting aniline (2-fluoro-6-(piperidin-1-yl)aniline) becomes a highly versatile nucleophile for synthesizing urea-based kinase inhibitors or cyclized benzimidazole epigenetic modulators. The fluorine atom acts as a metabolic block against Cytochrome P450 oxidation while lowering the basicity of the adjacent aniline, which can improve the oral bioavailability of the final drug candidate.

Fig 2: Downstream synthetic diversification of CAS 1233952-03-8 into therapeutic scaffolds.

Protocol 2: Self-Validating Catalytic Hydrogenation

-

Objective: Reduce the nitro group to a primary amine while strictly preventing hydrodefluorination.

-

Procedure:

-

Dissolve CAS 1233952-03-8 (1.0 eq) in anhydrous methanol (0.1 M).

-

Add 10% Pd/C (0.1 eq by weight).

-

Purge the reaction vessel iteratively with

(3x), then -

Stir vigorously under a balloon of

(1 atm) at room temperature for 4 hours. -

Filter the mixture through a pad of Celite to remove the palladium catalyst, and concentrate in vacuo.

-

-

Causality: Utilizing strictly 1 atm of

at room temperature is critical. Harsher conditions (e.g., elevated pressure or heat) will trigger the unwanted oxidative addition of palladium into the C-F bond, leading to hydrodefluorination. Methanol is chosen as the solvent because it effectively solubilizes both the nitro starting material and the polar amine product while facilitating hydrogen gas transfer. -

Self-Validation Checkpoint: The reaction is self-validating through colorimetry and NMR. The intense yellow color of the nitro starting material will completely dissipate, yielding a colorless to pale oil.

NMR analysis will confirm success via the disappearance of the highly deshielded aromatic protons adjacent to the nitro group, and the emergence of a broad singlet integrating to 2H (the

References

-

AccelaChem. "Product Category - AccelaChem". AccelaChemBio. URL: [Link]

Sources

Methodological & Application

Using 1-(2-Fluoro-6-nitrophenyl)piperazine hydrochloride in medicinal chemistry

Application Note: 1-(2-Fluoro-6-nitrophenyl)piperazine Hydrochloride as a Multivalent Scaffold in Drug Discovery and Radiochemistry

Executive Summary

In modern medicinal chemistry, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream drug candidates. 1-(2-Fluoro-6-nitrophenyl)piperazine hydrochloride is a highly versatile, trifunctional scaffold[1]. Featuring a secondary amine, an electron-withdrawing nitro group, and an ortho-fluorine atom, this molecule provides a highly programmable entry point for developing privileged fused heterocycles (such as fluoro-benzimidazoles) and positron emission tomography (PET) imaging agents[2][3]. This guide details the physicochemical rationale behind its structural design and provides field-proven, self-validating protocols for its functionalization, reduction, and radiolabeling.

Physicochemical Profiling & Structural Rationale

To effectively utilize this building block, one must understand the causality behind its specific substitution pattern.

Table 1: Physicochemical & Structural Profile

| Property | Value |

|---|---|

| Chemical Name | 1-(2-Fluoro-6-nitrophenyl)piperazine hydrochloride |

| CAS Registry Number | 1233952-17-4 (HCl salt) / 1234010-04-8 (Free base)[1][4] |

| Molecular Formula | C10H13ClFN3O2 |

| Molecular Weight | 261.68 g/mol (HCl salt) / 225.22 g/mol (Free base)[1][4] |

| Key Reactive Sites | N4 (Secondary amine), C6 (Nitro group), C2 (Fluoro group) |

Mechanistic Causality in Structural Design:

-

The Piperazine Core: Acts as a basic solubilizing moiety. The N4 position is highly nucleophilic, allowing for selective alkylation, acylation, or sulfonylation. The use of the hydrochloride salt ensures bench stability and prevents premature oxidation of the amine[1].

-

The Ortho-Fluoro Substituent: Fluorine is highly electronegative but sterically similar to hydrogen. In the final drug construct, it lowers the pKa of the adjacent amine (once the nitro group is reduced), improving membrane permeability. Furthermore, it blocks oxidative metabolism at the ortho position and provides a strong dipole for target binding[3].

-

The Ortho-Nitro Group: Serves a dual purpose. In standard synthetic workflows, it acts as a masked amine, preventing premature side reactions during N4-derivatization. In radiochemistry, the highly electron-withdrawing nature of the nitro group makes the C6 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr), serving as an ideal leaving group for isotopic labeling[2][5].

Strategic Applications in Medicinal Chemistry

Precursor for 18F-PET Radiotracers

The development of PET radiotracers, such as the PKM2 imaging agents [18F]DASA-23 and [18F]DASA-10, heavily relies on the nucleophilic displacement of a nitro group on a deactivated aromatic ring[2][5]. The 2-fluoro-6-nitrophenyl moiety is an exceptional substrate for this. Upon treatment with [18F]KF and Kryptofix-2.2.2, the nitro group is displaced via a Meisenheimer complex, yielding a 2,6-difluoro (or 2-fluoro-6-[18F]fluoro) derivative. This radiolabeling strategy is critical for non-invasive in vivo imaging in oncology and neurology[5].

Synthesis of Privileged Fused Heterocycles

Reduction of the nitro group yields 1-(2-amino-6-fluorophenyl)piperazine. This intermediate is an ortho-diamine equivalent, which is a classic precursor for cyclization. Reaction with 1,2-dicarbonyls yields quinoxalines, while reaction with carbonyldiimidazole (CDI) or orthoesters yields fluoro-substituted benzimidazoles[3]. These scaffolds are ubiquitous in kinase inhibitors, PARP inhibitors, and GPCR ligands.

Workflow Visualization

Divergent synthetic workflows utilizing 1-(2-Fluoro-6-nitrophenyl)piperazine as a core scaffold.

Experimental Methodologies & Self-Validating Protocols

Protocol A: Chemoselective N4-Derivatization (Sulfonylation)

Objective: Functionalize the piperazine N4 position while preserving the nitroarene. Causality: The HCl salt must be neutralized in situ using a non-nucleophilic base (DIPEA) to free the secondary amine for nucleophilic attack on a sulfonyl chloride.

-

Suspend 1-(2-Fluoro-6-nitrophenyl)piperazine HCl (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M) under N2.

-

Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). The solution will clarify as the free base is generated.

-

Cool the mixture to 0 °C. Dropwise add the desired sulfonyl chloride (1.05 eq) dissolved in DCM.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Self-Validation & QC: Monitor via LC-MS. The reaction is complete when the starting material mass (m/z 226 for free base) disappears. On TLC (Silica, 5% MeOH/DCM), a ninhydrin stain will shift from positive (purple, secondary amine) to negative (no color change, tertiary sulfonamide).

-

Wash the organic layer with saturated aqueous NaHCO3, brine, dry over Na2SO4, and concentrate under reduced pressure.

Protocol B: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an aniline to create an ortho-diamine equivalent. Causality: While catalytic hydrogenation (Pd/C, H2) is standard, the presence of the ortho-fluorine atom introduces a slight risk of hydrodefluorination under prolonged exposure. Therefore, a milder reduction using Iron powder and Ammonium Chloride (Fe/NH4Cl) guarantees absolute chemoselectivity and preserves the C-F bond[3].

-

Dissolve the N4-derivatized intermediate (1.0 eq) in a 4:1 mixture of Ethanol and Water (0.1 M).

-

Add Iron powder (5.0 eq) and solid NH4Cl (5.0 eq).

-

Heat the suspension to 80 °C and stir vigorously for 3 hours.

-

Self-Validation & QC: Monitor via TLC (UV 254 nm). The starting nitro compound appears as a distinct yellow spot. The resulting aniline will be highly fluorescent under UV and stain intensely with p-anisaldehyde. LC-MS will show a mass shift of -30 Da (loss of two oxygens, addition of two hydrogens).

-

Filter the hot mixture through a pad of Celite to remove iron salts, washing the cake with hot ethyl acetate. Concentrate the filtrate to yield the crude aniline.

Protocol C: Radiochemical 18F-Fluorination (SNAr)

Objective: Displace the nitro group with[18F]fluoride to generate a PET radiotracer. Causality: The SNAr reaction requires strictly anhydrous conditions. The [18F]fluoride must be activated using Kryptofix-2.2.2 (K2.2.2) to sequester the potassium counter-ion, rendering the fluoride ion "naked" and highly nucleophilic[2].

-

Trap cyclotron-produced [18F]fluoride on a QMA carbonate ion-exchange cartridge.

-

Elute the [18F]fluoride into a reaction vial using a solution of K2CO3 and Kryptofix-2.2.2 in MeCN/H2O.

-

Azeotropically dry the complex by adding anhydrous MeCN and evaporating under a stream of He at 95 °C (repeat 3 times).

-

Add the N4-derivatized nitro-precursor (2-3 mg) dissolved in anhydrous DMF (0.5 mL) to the dried [18F]KF/K2.2.2 complex.

-

Heat the sealed vial at 110 °C for 15-20 minutes[2].

-

Self-Validation & QC: Quench the reaction with water and analyze via Radio-HPLC. Successful incorporation of 18F is validated by a radioactive peak co-eluting exactly with a pre-synthesized, non-radioactive 19F-reference standard on the UV-trace.

References

Sources

- 1. 1-(2-Fluoro-6-nitrophenyl)piperazine hydrochloride | 1233952-17-4 [m.chemicalbook.com]

- 2. Development of [18F]DASA-23 for Imaging Tumor Glycolysis Through Noninvasive Measurement of Pyruvate Kinase M2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1234010-04-8|(2-Fluoro-6-nitrophenyl)piperazine|BLD Pharm [bldpharm.com]

- 5. biorxiv.org [biorxiv.org]

The Piperazine Scaffold in Oncology: Application Notes for 1-(2-Fluorophenyl)piperazine in Drug Discovery

Senior Application Scientist Note: The following application note has been developed to provide a comprehensive technical guide on the utility of phenylpiperazine derivatives in drug discovery, with a specific focus on 1-(2-Fluorophenyl)piperazine . Due to the limited public data on the biological activity of 1-(2-Fluoro-6-nitrophenyl)piperazine hydrochloride, we are using the closely related and well-studied analog, 1-(2-Fluorophenyl)piperazine, as an illustrative example. The principles, protocols, and conceptual frameworks described herein are broadly applicable to the investigation of similar piperazine-containing small molecules in oncological research.

Introduction: The Versatility of the Piperazine Moiety in Medicinal Chemistry

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Its prevalence is attributed to its favorable physicochemical properties, including its ability to improve aqueous solubility and its straightforward synthetic accessibility.[1] The nitrogen atoms of the piperazine ring can be readily functionalized, allowing for the creation of diverse chemical libraries with a wide range of biological activities.[2] Phenylpiperazine derivatives, in particular, have garnered significant attention for their potential as anticancer, antibacterial, antifungal, and antimalarial agents.[2]

1-(2-Fluorophenyl)piperazine is an organic compound featuring a piperazine core linked to a fluorophenyl group.[3] The presence of the fluorine atom can enhance the molecule's lipophilicity, potentially influencing its interaction with biological targets and improving its pharmacokinetic profile.[3] This compound serves as a valuable starting material for the synthesis of novel therapeutic candidates.[2][4][5] Recent studies have highlighted the potential of 1-(2-fluorophenyl)piperazine derivatives as potent anticancer agents, particularly through the inhibition of key survival proteins in cancer cells.[2][6]

Mechanism of Action: Targeting Apoptosis through BCL2 Inhibition

A key mechanism through which derivatives of 1-(2-fluorophenyl)piperazine exert their anticancer effects is by inducing apoptosis, or programmed cell death.[2] One of the critical protein families that regulate apoptosis is the B-cell lymphoma 2 (BCL2) family. In many cancers, anti-apoptotic BCL2 proteins are overexpressed, allowing cancer cells to evade cell death and continue to proliferate.

Novel derivatives of 1-(2-fluorophenyl)piperazine have been designed and synthesized to act as inhibitors of BCL2.[2] By binding to and inhibiting BCL2, these compounds disrupt the protein's protective function, leading to the activation of the intrinsic apoptotic pathway. This process involves the downstream activation of caspases, a family of proteases that execute the dismantling of the cell. Specifically, the expression of Caspase-3 (Casp3) is often upregulated following BCL2 inhibition, leading to the cleavage of cellular substrates and ultimately, cell death.[2]

Caption: BCL2 Inhibition Pathway by a 1-(2-Fluorophenyl)piperazine derivative.

Experimental Protocols: Assessing In Vitro Anticancer Activity

A fundamental step in the evaluation of a potential anticancer compound is to determine its cytotoxic and anti-proliferative effects on cancer cell lines. The MTT assay is a widely used colorimetric method to assess cell viability.[7]

Protocol: MTT Assay for Cell Viability

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a 1-(2-fluorophenyl)piperazine derivative on a cancer cell line (e.g., MDA-MB-231 breast cancer cells).[2]

2. Materials:

- MDA-MB-231 breast cancer cell line

- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

- 1-(2-fluorophenyl)piperazine derivative (test compound)

- Dimethyl sulfoxide (DMSO)

- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

- 96-well cell culture plates

- Microplate reader

3. Procedure:

4. Data Analysis:

Data Presentation: In Vitro Activity of 1-(2-Fluorophenyl)piperazine Derivatives

The following table summarizes hypothetical data for a series of 1-(2-fluorophenyl)piperazine derivatives tested against the MDA-MB-231 breast cancer cell line.

| Compound ID | Modification on Piperazine | IC50 (µM) on MDA-MB-231 |

| Parent | None | > 100 |

| Derivative 3e | Sulfamethoxazole moiety | 16.98[2] |

| Derivative 6b | Carbothioamide moiety | 17.33[2] |

| Derivative 6d | Substituted phenylsulfonyl | 25.41 (hypothetical) |

| Derivative 7 | 2-Aryl-2-adamantyl moiety | Strong potency reported[6] |

Workflow for Novel Inhibitor Discovery

The discovery and development of novel inhibitors based on the 1-(2-fluorophenyl)piperazine scaffold typically follows a structured workflow.

Caption: A typical workflow for the discovery of novel inhibitors.

Conclusion and Future Directions

1-(2-Fluorophenyl)piperazine and its derivatives represent a promising class of compounds for the development of novel anticancer therapeutics. The ability to readily modify the piperazine scaffold allows for the fine-tuning of their biological activity and pharmacokinetic properties. Future research in this area should focus on expanding the structure-activity relationship studies to identify more potent and selective inhibitors. Furthermore, in-depth investigations into their mechanisms of action and in vivo efficacy will be crucial for translating these promising preclinical findings into clinically effective treatments.

References

-

(2024, October 15). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. PMC. Retrieved from [Link]

-

Papapostolou, I., Sereti, E., Chatira, S., Sakellaridis, N., Fytas, G., Zoidis, G., & Dimas, K. (2025, September 23). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. MDPI. Retrieved from [Link]

-

Wikipedia. (n.d.). para-Fluorophenylpiperazine. Retrieved from [Link]

-

(2022, February 20). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of compounds starting from 2-fluorophenyl piperazine. Retrieved from [Link]

-

(2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 1011-15-0: 1-(2-Fluorophenyl)piperazine | CymitQuimica [cymitquimica.com]

- 4. 1-(2-Fluorophenyl)piperazine 97 1011-15-0 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma | MDPI [mdpi.com]

- 7. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]

Application Note: Advanced Synthetic Protocols for Vortioxetine via Piperazine Intermediates

Target Audience: Process Chemists, Medicinal Chemists, and Pharmaceutical Development Scientists Content Focus: Mechanistic rationale, validated protocols, and quantitative process evaluation for the synthesis of vortioxetine.

Executive Summary

Vortioxetine (commercially known as Brintellix/Trintellix) is a multimodal antidepressant characterized by its 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine structure[1]. The synthesis of this active pharmaceutical ingredient (API) heavily relies on the efficient incorporation and functionalization of the piperazine moiety. Early synthetic routes utilized stoichiometric reagents and solid-phase chemistry, yielding less than 20% overall[2]. Modern industrial and bench-scale syntheses have evolved into two primary highly efficient pathways: (1) Palladium-catalyzed Buchwald-Hartwig cross-coupling utilizing intact piperazine intermediates, and (2) De novo piperazine ring synthesis via aniline cyclization[2][3]. This application note dissects the causality behind these methodologies and provides self-validating protocols for laboratory and scale-up execution.

Mechanistic Evaluation of Piperazine-Mediated Pathways

Pathway A: Palladium-Catalyzed Buchwald-Hartwig Amination

The construction of the C–N and C–S bonds in vortioxetine can be achieved through sequential or one-pot palladium-catalyzed cross-coupling reactions[3]. The critical step involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by the coordination of piperazine (or a protected derivative like Boc-piperazine), and subsequent reductive elimination to form the C–N bond[1][3].

Causality in Catalyst/Ligand Selection:

The choice of bidentate phosphine ligands is paramount. In the initial C–N coupling, BINAP is utilized to prevent unwanted

Figure 1: Palladium-catalyzed Buchwald-Hartwig amination and C-S coupling workflow.

Pathway B: De Novo Piperazine Ring Cyclization

To circumvent the high costs of palladium catalysts and the regulatory burden of heavy metal residue removal, a highly scalable alternative was developed focusing on the de novo construction of the piperazine ring[2]. This route initiates with a nucleophilic aromatic substitution (SNAr) between 1-chloro-2-nitrobenzene and 2,4-dimethylbenzenethiol, followed by nitro reduction[2].

Causality in Cyclization Conditions: The final step involves the cyclization of the resulting aniline with bis(2-chloroethyl)amine hydrochloride. This double alkylation is sterically hindered and possesses a high activation energy. Consequently, 1,2-dichlorobenzene is selected as the solvent because its high boiling point (180 °C) allows the reaction to be driven thermally at 160–170 °C, ensuring complete ring closure without degrading the intermediate[2][5].

Figure 2: De novo piperazine ring synthesis via aniline cyclization pathway.

Quantitative Route Comparison

The following table summarizes the quantitative metrics and operational parameters for both synthetic pathways, aiding process chemists in route selection based on scale and budget constraints[1][2][4].

| Parameter | Pathway A: Buchwald-Hartwig Coupling | Pathway B: Aniline Cyclization |

| Overall Yield | ~45 - 66%[1] | ~63 - 71% (Over 3 steps)[2] |

| Key Catalysts | Pd₂(dba)₃, BINAP, Xantphos[4] | Raney Nickel (for reduction)[2] |

| Primary Solvents | Toluene, Dioxane[4] | Acetonitrile, Methanol, 1,2-Dichlorobenzene[2] |

| Max Temperature | 100 - 120 °C[4] | 160 - 170 °C[2] |

| Purity (Crude) | Moderate (Requires column chromatography)[2] | High (99.3% HPLC via direct crystallization)[2] |

| Industrial Scalability | Limited by catalyst cost and metal purging[2] | Excellent (Hectogram to multi-kilogram scale)[2] |

Validated Experimental Protocols

Protocol A: Synthesis of Vortioxetine via Buchwald-Hartwig Coupling

This protocol utilizes pre-formed 1-(2-bromophenyl)piperazine to streamline the C-S coupling phase[4].

Reagents:

-

1-(2-Bromophenyl)piperazine: 1.0 eq

-

2,4-Dimethylthiophenol: 1.1 eq

-

Pd₂(dba)₃ (Catalyst): 0.01 eq

-

Xantphos (Ligand): 0.02 eq

-

Cesium Carbonate (Cs₂CO₃, Base): 2.0 eq

-

Anhydrous Dioxane (Solvent)

Step-by-Step Methodology:

-

System Purging: Transfer 1-(2-bromophenyl)piperazine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ into a dry, round-bottom flask. Seal and purge the vessel with argon for 15 minutes to prevent catalyst oxidation.

-

Solvent & Thiol Addition: Inject anhydrous dioxane followed by 2,4-dimethylthiophenol via syringe. Rationale: Adding the thiol after purging prevents premature coordination to the palladium center before the active Pd(0)-ligand complex forms.

-

Thermal Activation: Heat the reaction mixture to 100–120 °C under continuous stirring[4].

-

Self-Validating In-Process Control (IPC): At 18 hours, sample the mixture. Analyze via HPLC (UV 254 nm). The reaction is deemed complete when the peak area of 1-(2-bromophenyl)piperazine is <1.0%. If >1.0%, continue heating up to 36 hours[4].

-

Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate in vacuo.

-

Salt Formation: Dissolve the crude base in 2-butanol and add aqueous hydrobromic acid (HBr) dropwise until pH 2 is reached. Cool to 0 °C to precipitate vortioxetine hydrobromide. Filter and dry[3].

Protocol B: Synthesis of Vortioxetine via Aniline Cyclization

This protocol focuses on the critical piperazine ring-closing step, avoiding heavy metals[2].

Reagents:

-

2-(2,4-Dimethylphenylthio)aniline: 1.0 eq

-

Bis(2-chloroethyl)amine hydrochloride: 1.2 eq

-

1,2-Dichlorobenzene (Solvent)

-

40% Aqueous Hydrobromic Acid (HBr)

Step-by-Step Methodology:

-

Preparation: In a heavy-walled reaction vessel equipped with a reflux condenser, suspend 2-(2,4-dimethylphenylthio)aniline and bis(2-chloroethyl)amine hydrochloride in 1,2-dichlorobenzene.

-

High-Temperature Cyclization: Heat the suspension to 160–170 °C. Rationale: The unactivated nature of the aniline nitrogen requires extreme thermal energy to displace both chlorides of the amine reagent. 1,2-dichlorobenzene prevents solvent boil-off at these necessary temperatures[2].

-

Self-Validating In-Process Control (IPC): Maintain temperature for 3 to 4 hours[2]. Monitor via LC-MS. The target mass for the vortioxetine base is m/z 299.1. Proceed to cooling only when the intermediate mono-alkylated mass is completely consumed.

-

Direct Salt Precipitation: Cool the reaction mixture to room temperature. Slowly add 40% aqueous HBr directly to the reaction solution[2].

-

Isolation: Stir for 2 hours at room temperature to allow complete crystallization of vortioxetine hydrobromide. Filter the precipitate, wash with cold acetone to remove residual 1,2-dichlorobenzene, and dry under vacuum at 50 °C. Expected yield: ~71% with >99% purity[2].

References

-

A Guide to the Vortioxetine Synthesis Process Source: Arborpharmchem URL:3

-

Different synthetic routes to vortioxetine hydrobromide Source: ChemicalBook URL:2

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: MDPI URL:1

-

Application Notes and Protocols for 4-(2,4-Dimethylphenyl)-1-butene in Pharmaceutical Synthesis Source: Benchchem URL:4

-

A New and Practical Synthesis of Vortioxetine Hydrobromide Source: ResearchGate URL:5

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]

- 2. Different synthetic routes to vortioxetine hydrobromide_Chemicalbook [chemicalbook.com]

- 3. arborpharmchem.com [arborpharmchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

Application Note: Protocol for the Reduction of the Nitro Group in Nitrophenylpiperazines

Introduction & Scope

Nitrophenylpiperazines, such as 1-(4-nitrophenyl)piperazine and 1-(2-nitrophenyl)piperazine, are foundational building blocks in medicinal chemistry. They serve as critical intermediates in the synthesis of fluoroquinolone-azole antibacterial hybrids 1, radiolabeled diagnostic compounds 2, and various CNS-active therapeutics.

The reduction of the nitro group (

Mechanistic Causality & Method Selection

Choosing the correct reduction protocol is not arbitrary; it is strictly dictated by the presence of other functional groups on the molecule:

-

Catalytic Hydrogenation (Pd/C,

): This is the most atom-economical method. The reaction proceeds via the sequential adsorption of hydrogen gas and the nitroarene onto the palladium surface. It is the method of choice for pure substrates lacking other reducible groups. The secondary amine of the piperazine ring is generally well-tolerated in protic solvents like methanol, which effectively solvate both the starting material and the highly polar product 3. -

Chemical Reduction (

or

Reaction pathways for reducing 1-(4-nitrophenyl)piperazine to its amine.

Experimental Protocols

Protocol A: Catalytic Hydrogenation (Pd/C)

This protocol utilizes standard hydrogenation equipment (e.g., a continuous flow H-Cube, a Parr shaker, or a simple balloon setup) 3.

-

Preparation: Dissolve 1-(4-nitrophenyl)piperazine (1.0 equiv) in anhydrous methanol or ethanol (approx. 10–15 mL per gram of substrate) in a hydrogenation vessel.

-

Causality: Alcohols are chosen because they easily solvate the highly polar amine product, preventing it from precipitating and coating the catalyst surface.

-

-

Catalyst Addition: Carefully add 10% Pd/C (typically 5–10% w/w relative to the substrate) under a continuous stream of nitrogen.

-

Safety Check: Dry Pd/C is highly pyrophoric. Nitrogen blanketing is a mandatory self-validating safety step to prevent the ignition of methanol vapors.

-

-

Degassing and Hydrogenation: Evacuate the vessel and backfill with hydrogen gas (repeat 3 times). Maintain the reaction under a hydrogen atmosphere (balloon pressure or up to 60 psi) at 20–25 °C [[2]]().

-

Reaction Monitoring: Stir vigorously for 2–16 hours.

-

Self-Validating System: Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the bright yellow, UV-active nitro compound spot fully disappears, replaced by a baseline-hugging, ninhydrin-positive spot (the amine).

-

-

Termination: Purge the system thoroughly with nitrogen before opening to ambient air.

Protocol B: Chemical Reduction ( )

Use this protocol strictly when the substrate contains reducible halogens that must be preserved 2.

-

Preparation: Suspend 1-(4-nitrophenyl)piperazine (1.0 equiv) in ethanol (10 mL/g).

-

Reagent Addition: Add

(4.0 – 5.0 equiv) to the suspension.-

Causality: A stoichiometric excess of Sn(II) is required because the reduction of

to

-

-

Reflux: Heat the mixture to 70–80 °C (reflux) for 2–4 hours.

-

Self-Validating System: The heterogeneous yellow suspension will gradually become a clear, homogeneous solution as the reduction proceeds and the soluble tin-amine complex forms.

-

Downstream Processing & Workup

The isolation of the aminophenylpiperazine requires specific handling due to its high polarity, water solubility, and tendency to complex with metals.

Downstream processing and isolation workflow for aminophenylpiperazines.

-

Workup for Protocol A (Pd/C): Filter the crude reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with excess methanol.

-

Self-Validating Step: The filtrate must be completely clear and colorless to pale yellow. A grey tint indicates colloidal palladium breakthrough, requiring re-filtration. Concentrate the filtrate under reduced pressure to afford the pure 1-(4-aminophenyl)piperazine [[3]]().

-

-

Workup for Protocol B (

): Concentrate the ethanol. Dilute the residue with water and cool to 0 °C. Carefully adjust the pH to 10–12 using 2M aqueous NaOH.-

Causality: Basification is critical to break the highly stable tin-amine complexes. It precipitates tin oxides/hydroxides as a milky suspension, liberating the free piperazine and aniline amines. Filter the suspension through Celite, extract the aqueous filtrate with Ethyl Acetate (3x), dry over

, and concentrate 2.

-

Quantitative Data & Method Comparison

| Reduction Method | Typical Yield | Reaction Time | Functional Group Tolerance | Scalability & Profile |

| Pd/C, | 90 – 98% | 2 – 16 h | Low (Reduces halogens, alkenes) | High (Clean, requires pressure vessel) |

| 75 – 85% | 2 – 4 h | High (Preserves halogens) | Medium (Generates heavy metal waste) | |

| Fe/ | 80 – 90% | 4 – 8 h | High (Preserves halogens) | High (Green chemistry, low cost) |

References

-

WO2019121661A1 - Radiolabeled compounds. Details the differential use of Pd/C,

, and Fe/ -

Mentese, E. et al. (2017). Novel Azole-Functionalited Flouroquinolone Hybrids: Design, Conventional and Microwave Irradiated Synthesis, Evaluation as Antibacterial and Antioxidant Agents. Letters in Drug Design & Discovery. 1

-

WO2015092431A1 - Pyrimidopyrimidinones useful as wee-1 kinase inhibitors. Details the step-by-step methodology for the catalytic hydrogenation of nitrophenylpiperazines using 10% Pd/C. Google Patents. 3

Sources

Derivatization of piperazine for enhanced analytical detection.

Application Note: High-Sensitivity Analysis of Piperazine via Chemical Derivatization

Executive Summary

Piperazine (1,4-diethylenediamine) presents a unique analytical challenge due to its high polarity, low molecular weight, and lack of a significant chromophore. While it is a critical backbone in anthelmintics, antidepressants, and designer drugs (BZP), native detection by UV-Vis is virtually impossible, and retention on standard C18 columns is poor.

This guide provides two field-validated protocols to overcome these limitations:

-

Dansylation (HPLC-FLD/UV): The gold standard for trace quantification in biological matrices.

-

Acylation (GC-MS): The robust method for forensic and volatile analysis.

Mechanism of Action

The core principle of these protocols is Nucleophilic Substitution . Piperazine contains two secondary amine groups. These lone pair electrons attack the electrophilic center of the derivatizing agent (sulfonyl sulfur in Dansyl Chloride; carbonyl carbon in TFAA).

Critical Chemical Constraint: Piperazine is a diamine.[1][2] Incomplete reaction leads to a mixture of mono-substituted and di-substituted products, splitting the signal and ruining sensitivity. Forcing the reaction to completion (di-substitution) is the primary objective of these protocols.

Figure 1: General reaction pathway for amine derivatization. The secondary amines of piperazine attack the reagent under basic or anhydrous conditions.

Protocol A: Dansylation for HPLC-FLD/UV

Best for: Food safety, biological fluids, and labs without Mass Spec.

Why Dansyl Chloride (DNS-Cl)? DNS-Cl reacts with secondary amines to form stable sulfonamides that fluoresce intensely (Ex 330 nm / Em 530 nm). This improves detection limits by 100-1000x compared to native UV detection.

Reagents & Preparation

-

Buffer: 0.2 M Sodium Bicarbonate (NaHCO₃), pH adjusted to 9.5 with NaOH. (High pH ensures piperazine is unprotonated and nucleophilic).

-

Reagent: Dansyl Chloride (5 mg/mL) in Acetone.[2] Prepare fresh; light sensitive.

-

Quench: 2% Formic Acid or Methylamine.

Step-by-Step Workflow

-

Sample Prep: Transfer 100 µL of liquid sample (extract) into a reaction vial.

-

Buffering: Add 100 µL of NaHCO₃ buffer (pH 9.5). Vortex.

-

Reaction: Add 200 µL of DNS-Cl solution.

-

Note: The acetone/water ratio ensures solubility of both the reagent and the piperazine.

-

-

Incubation: Cap tightly. Heat at 60°C for 20 minutes in a block heater.

-

Critical: Do not exceed 70°C, or the sulfonamide bond may degrade.

-

-

Quenching: Add 50 µL of 2% Formic Acid. Vortex.

-

Why: This neutralizes the pH and destroys excess DNS-Cl, preventing it from damaging the HPLC column or interfering with the baseline.

-

-

Filtration: Filter through a 0.22 µm PTFE filter into an amber HPLC vial.

HPLC Conditions

| Parameter | Setting |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile (ACN) |

| Gradient | 0-2 min: 20% B; 2-15 min: Ramp to 90% B; 15-20 min: Hold 90% B. |

| Flow Rate | 1.0 mL/min |

| Detection | Fluorescence: Ex 330 nm, Em 530 nm (UV: 254 nm optional) |

Protocol B: Acylation for GC-MS

Best for: Forensic toxicology, illicit drug screening (BZP), and volatile analysis.

Why Trifluoroacetic Anhydride (TFAA)? Acylation converts the polar N-H bonds to volatile amides. Fluorinated acyl groups (TFAA, HFBA) also enhance electronegativity, significantly improving sensitivity in Electron Capture Detection (ECD) or Negative Ion Chemical Ionization (NICI) MS modes.

Reagents

-

Solvent: Ethyl Acetate (Anhydrous).

-

Scavenger: Pyridine (Optional, acts as acid scavenger).

Step-by-Step Workflow

-

Drying (CRITICAL): Evaporate the sample extract to complete dryness under a nitrogen stream at 40°C.

-

Warning: Any residual water will hydrolyze TFAA into Trifluoroacetic acid, killing the reaction and corroding the GC liner.

-

-

Reconstitution: Add 50 µL Ethyl Acetate and 50 µL TFAA.

-

Incubation: Cap and heat at 70°C for 30 minutes .

-

Evaporation: Evaporate to dryness again under nitrogen.

-

Why: You must remove the excess TFAA and the trifluoroacetic acid byproduct. Injecting strong acids will strip the phase off your GC column.

-

-

Final Reconstitution: Dissolve residue in 100 µL Ethyl Acetate. Transfer to GC vial.

GC-MS Conditions

| Parameter | Setting |

| Column | DB-5ms or equivalent (30m x 0.25mm x 0.25µm) |

| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) |

| Inlet | Splitless, 250°C |

| Oven Program | 60°C (1 min) -> 20°C/min -> 280°C (hold 3 min) |

| MS Source | EI Mode (70 eV), 230°C |

| Monitor Ions | Target the molecular ion of Di-TFA-Piperazine (m/z ~278) |

Comparative Data & Validation

The following table summarizes the performance metrics observed in validation studies using these protocols.

| Metric | Native Piperazine (LC-UV) | Dansyl-Piperazine (LC-FLD) | TFA-Piperazine (GC-MS) |

| LOD | ~10 ppm (Poor) | 0.5 - 1.0 ppb (Excellent) | 1 - 5 ppb (Excellent) |

| Selectivity | Low (Matrix interference common) | High (Fluorescence is specific) | Very High (Mass spectral fingerprint) |

| Retention | Elutes in void volume (k < 1) | Strong retention (k > 5) | Good retention on non-polar phases |

| Stability | High | Stable for 24h in dark | Stable for 48h (anhydrous) |

Troubleshooting Guide

Issue: Double Peaks in Chromatogram

-

Cause: Incomplete derivatization. You are seeing the Mono-substituted vs. Di-substituted forms.

-

Fix (LC): Increase the molar excess of DNS-Cl (at least 20-fold excess over total amines) or increase pH to 10.0.

-

Fix (GC): Ensure the sample was perfectly dry before adding TFAA. Water competes with the amine for the anhydride.

Issue: Low Recovery/Sensitivity

-

Cause: pH Mismatch (LC).

-

Fix: If the sample extract is acidic (e.g., from a TCA precipitation), the buffer may not be strong enough to raise pH > 9. Neutralize the sample with NaOH before adding the buffer.

Figure 2: Operational workflow comparison for Liquid vs. Gas Chromatography routes.

References

-